molecular formula C18H20FNO2S B13170037 1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride

1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride

Cat. No.: B13170037
M. Wt: 333.4 g/mol
InChI Key: ASXOFJNTGXXYLS-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride is a chemical compound with the molecular formula C18H20FNO2S and a molecular weight of 333.43 g/mol . This compound is characterized by a pyrrolidine ring substituted with a benzyl group and a 4-methylphenyl group, along with a sulfonyl fluoride functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl and 4-Methylphenyl Groups: These groups can be introduced through nucleophilic substitution reactions.

    Sulfonyl Fluoride Functionalization:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamides and other derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and water. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological tool.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their activity. The benzyl and 4-methylphenyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride can be compared with other similar compounds, such as:

    1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride: Lacks the 4-methyl group, which may affect its chemical reactivity and biological activity.

    1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with other molecules.

Properties

Molecular Formula

C18H20FNO2S

Molecular Weight

333.4 g/mol

IUPAC Name

1-benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride

InChI

InChI=1S/C18H20FNO2S/c1-14-7-9-16(10-8-14)17-12-20(13-18(17)23(19,21)22)11-15-5-3-2-4-6-15/h2-10,17-18H,11-13H2,1H3

InChI Key

ASXOFJNTGXXYLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2S(=O)(=O)F)CC3=CC=CC=C3

Origin of Product

United States

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